![molecular formula C17H15N5O B11629253 N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]benzamide](/img/structure/B11629253.png)

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

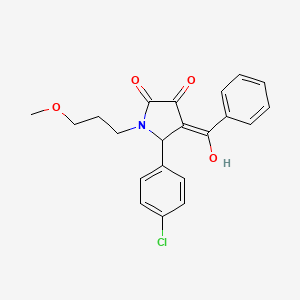

N-[(E)-Amino[(4-Methylchinazolin-2-YL)amino]methyliden]benzamid ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die ein Chinazolinringsystem umfasst, was sie zu einem wertvollen Gegenstand für die Forschung in der organischen Chemie, der medizinischen Chemie und der Materialwissenschaft macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(E)-Amino[(4-Methylchinazolin-2-YL)amino]methyliden]benzamid beinhaltet typischerweise die Verwendung von Chinazolinderivaten und Benzamid. Ein effizientes Verfahren ist die kupfervermittelte Tandem-C(sp2)–H-Aminierung, die Chinazolinone aus N-(Chinolin-8-yl)benzamid und Amidinhdydrochloriden liefert . Diese Reaktion ist einfach zu handhaben und vermeidet die Verwendung von empfindlichen und teuren Metallen.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für N-[(E)-Amino[(4-Methylchinazolin-2-YL)amino]methyliden]benzamid nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung kostengünstiger und umweltfreundlicher Prozesse.

Analyse Chemischer Reaktionen

Reaktionstypen

N-[(E)-Amino[(4-Methylchinazolin-2-YL)amino]methyliden]benzamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Die Reaktionsbedingungen variieren je nach gewünschter Umwandlung, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinazolinonderivaten führen, während Reduktion zu Amin-substituierten Verbindungen führt.

Wissenschaftliche Forschungsanwendungen

N-[(E)-Amino[(4-Methylchinazolin-2-YL)amino]methyliden]benzamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Es dient als Sonde zur Untersuchung biologischer Pfade und Interaktionen.

Medizin: Es hat potenzielle therapeutische Anwendungen, insbesondere in der Entwicklung von Antitumor- und antimikrobiellen Wirkstoffen.

Wirkmechanismus

Der Wirkmechanismus von N-[(E)-Amino[(4-Methylchinazolin-2-YL)amino]methyliden]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Chinazolinringsystem ermöglicht es ihm, an Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Zellproliferation oder der Induktion von Apoptose in Krebszellen .

Wissenschaftliche Forschungsanwendungen

N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions.

Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]benzamide involves its interaction with specific molecular targets. The quinazoline ring system allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(Methyl(chinazolin-4-yl)amino)essigsäure

- N-[(E)-amino[(6-Ethoxy-4-methylchinazolin-2-yl)amino]methyliden]benzamid

Einzigartigkeit

N-[(E)-Amino[(4-Methylchinazolin-2-YL)amino]methyliden]benzamid ist aufgrund seines spezifischen Substitutionsschemas am Chinazolinring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für gezielte Forschungs- und Entwicklungsaktivitäten in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C17H15N5O |

|---|---|

Molekulargewicht |

305.33 g/mol |

IUPAC-Name |

N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]benzamide |

InChI |

InChI=1S/C17H15N5O/c1-11-13-9-5-6-10-14(13)20-17(19-11)22-16(18)21-15(23)12-7-3-2-4-8-12/h2-10H,1H3,(H3,18,19,20,21,22,23) |

InChI-Schlüssel |

WJSGMNIEESFJHZ-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=NC(=NC2=CC=CC=C12)/N=C(/N)\NC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11629176.png)

![Ethyl 8-methyl-4-[(4-morpholin-4-ylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11629180.png)

![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11629182.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11629189.png)

![2-(allylamino)-3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629208.png)

![9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629223.png)

![N-(4-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}phenyl)acetamide](/img/structure/B11629226.png)

![3-[(Acetyloxy)methyl]-7-[(2Z)-2-(2-amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B11629236.png)

![5-(4-bromophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629242.png)

![(2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629247.png)

![2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11629257.png)